Cobalt nitrate

Descripción general

Descripción

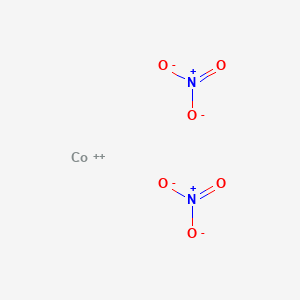

Cobalt nitrate is an inorganic compound with the chemical formula Co(NO₃)₂. It is a salt of cobalt in its +2 oxidation state. The most common form of this compound is the hexahydrate, Co(NO₃)₂·6H₂O, which appears as red-brown deliquescent crystals that are highly soluble in water and other polar solvents . This compound is widely used in various industrial and scientific applications due to its unique properties.

Análisis Bioquímico

Biochemical Properties

Cobalt nitrate plays a significant role in biochemical reactions. It forms complexes with ligands such as 1,10-phenanthroline, nitrate, and azide . These complexes have been found to exhibit antimicrobial properties , suggesting that this compound may interact with enzymes, proteins, and other biomolecules in microorganisms to inhibit their growth.

Cellular Effects

It is known that cobalt ions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and possible enzyme inhibition or activation . For instance, in its complexes, the central cobalt atom is six-coordinated by different ligands, forming a distorted octahedral geometry .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function are important considerations in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on similar cobalt compounds suggests potential threshold effects and possible toxic or adverse effects at high doses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that likely involve various transporters or binding proteins

Subcellular Localization

It is known that cobalt ions can be found in various compartments or organelles within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cobalt nitrate can be synthesized through several methods:

Direct Reaction: Cobalt metal reacts with nitric acid to form this compound: [ \text{Co} + 4\text{HNO}_3 + 4\text{H}_2\text{O} \rightarrow \text{Co(H}_2\text{O)}_6(\text{NO}_3)_2 + 2\text{NO}_2 ]

Oxidation of Cobalt Oxide: Cobalt oxide reacts with nitric acid: [ \text{CoO} + 2\text{HNO}_3 + 5\text{H}_2\text{O} \rightarrow \text{Co(H}_2\text{O)}_6(\text{NO}_3)_2 ]

Reaction with Cobalt Carbonate: Cobalt carbonate reacts with nitric acid: [ \text{CoCO}_3 + 2\text{HNO}_3 + 5\text{H}_2\text{O} \rightarrow \text{Co(H}_2\text{O)}_6(\text{NO}_3)_2 + \text{CO}_2 ]

Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving cobalt metal or cobalt oxide in nitric acid, followed by crystallization to obtain the hexahydrate form .

Análisis De Reacciones Químicas

Cobalt nitrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cobalt(III) nitrate.

Reduction: It can be reduced to cobalt metal or cobalt oxide using reducing agents such as hydrogen or carbon monoxide.

Thermal Decomposition: Upon heating, this compound decomposes to form cobalt oxide, nitrogen dioxide, and oxygen: [ 2\text{Co(NO}_3)_2 \rightarrow 2\text{CoO} + 4\text{NO}_2 + \text{O}_2 ]

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, dinitrogen pentoxide.

Reducing Agents: Hydrogen, carbon monoxide.

Thermal Conditions: Decomposition typically occurs at temperatures above 100°C.

Major Products:

- Cobalt Oxide (CoO)

- Nitrogen Dioxide (NO₂)

- Oxygen (O₂)

Aplicaciones Científicas De Investigación

Cobalt nitrate is utilized in various scientific research applications:

- Catalysis: It is used as a precursor for the synthesis of cobalt-based catalysts, which are employed in Fischer-Tropsch synthesis and other catalytic processes .

- Nanomaterials: this compound is used in the preparation of cobalt nanoparticles and cobalt oxide nanoparticles, which have applications in magnetic materials, electronics, and biomedicine .

- Analytical Chemistry: It serves as a reagent in the analysis and detection of other chemical species.

- Biological Studies: this compound is used in studies related to enzyme activity and cellular processes involving cobalt ions .

Mecanismo De Acción

The mechanism of action of cobalt nitrate involves its ability to release cobalt ions (Co²⁺) in aqueous solutions. These ions can interact with various molecular targets, including enzymes and proteins, affecting their activity and function. In catalytic applications, cobalt ions facilitate redox reactions by alternating between different oxidation states (Co²⁺ and Co³⁺), thereby enabling the conversion of reactants to products .

Comparación Con Compuestos Similares

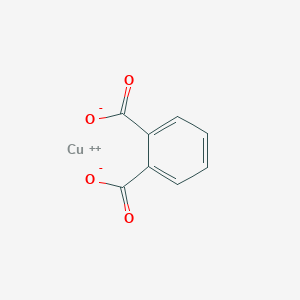

Cobalt nitrate can be compared with other cobalt salts such as:

- Cobalt(II) Sulfate (CoSO₄): Similar to this compound, cobalt sulfate is used in catalysis and as a precursor for cobalt-based materials. cobalt sulfate is less soluble in water compared to this compound.

- Cobalt(II) Chloride (CoCl₂): Cobalt chloride is another commonly used cobalt salt with applications in humidity indicators and as a precursor for cobalt catalysts. It differs from this compound in its chloride ion content and hygroscopic properties.

- Cobalt Oxalate (CoC₂O₄): Cobalt oxalate is used in the preparation of cobalt oxide and other cobalt compounds. It is less soluble in water compared to this compound and is typically used in solid-state reactions .

This compound stands out due to its high solubility in water and its versatility in various chemical reactions and applications.

Propiedades

IUPAC Name |

cobalt(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMZWBIQTDUYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co(NO3)2, CoN2O6 | |

| Record name | COBALT(II) NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cobalt(II) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cobalt(II)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10026-22-9 (hexahydrate), 10553-73-8 (dodecahydrate), 14690-59-6 (dihydrate), 24606-35-7 (tetrahydrate), 54264-08-3 (nonahydrate), 56767-13-6 (trihydrate), 22541-53-3 (Parent) | |

| Record name | Cobaltous nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9064970 | |

| Record name | Cobalt(II) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cobalt nitrate is an odorless red solid. Sinks and mixes with water. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Pale red solid; [Merck Index] Red crystals, soluble in water; [MSDSonline], PALE RED POWDER. | |

| Record name | COBALT NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltous nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COBALT(II) NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility: 97.929 lb/100 lb water at 70 °F /Cobaltous nitrate hexahydrate/, Water solubility: >669.6 g/L at 20 °C /Cobaltous nitrate hexahydrate/, Soluble in water, Solubility in water: soluble | |

| Record name | Cobaltous nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.54 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.49 g/cu cm, 2.49 g/cm³ | |

| Record name | COBALT NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Pale red powder, Red crystals | |

CAS No. |

10141-05-6, 14216-74-1 | |

| Record name | COBALT NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, cobalt salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(II) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitric acid, cobalt salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W79BFD5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cobaltous nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

131 °F (USCG, 1999), Decomposes at 100-105 °C, MP: 55-56 °C (loses three H2O at 55 °C); liquid becomes green and decomposes to the oxide above 74 °C; soluble in water 1338 g/L at 0 °C, 2170 g/L at 80 °C); soluble in acetone and most organic solvents; slightly soluble in ammonium hydroxide /Cobaltous nitrate hexahydrate/ | |

| Record name | COBALT NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the molecular formula and weight of cobalt nitrate hexahydrate?

A1: The molecular formula of this compound hexahydrate is Co(NO3)2·6H2O, and its molecular weight is 291.03 g/mol.

Q2: How does this compound interact with a polyurethane (PU) matrix in wound dressing applications?

A2: Research shows this compound integrates into the PU matrix, influencing the composite's properties. This interaction is evidenced by changes in Fourier transform infrared spectroscopy (FTIR) spectra and thermogravimetric analysis (TGA) []. The incorporation of this compound also enhances the mechanical strength and surface roughness of the PU composite, as observed through tensile testing and atomic force microscopy (AFM) [].

Q3: Does the choice of cobalt precursor (nitrate vs. acetate) impact the dispersion of cobalt oxide on silica supports?

A4: Yes, studies show that using cobalt acetate as a precursor leads to a more uniform distribution of cobalt species and higher dispersion of CoO on silica supports compared to using this compound []. This difference arises from the varying interaction modes between the cobalt precursor and the silica support during catalyst preparation.

Q4: How does this compound contribute to the synthesis of carbon nanotubes (CNTs)?

A5: this compound acts as a catalyst in the polymer pyrolysis chemical vapor deposition process for in-situ CNT growth within silica powder. It promotes the decomposition of the carbon source (polyethylene glycol) and facilitates the formation and growth of CNTs on the silica particles [].

Q5: Can the concentration of this compound influence the structure of cobalt hydroxide?

A6: Yes, research indicates that varying the this compound concentration during synthesis directly impacts the final cobalt hydroxide structure. Lower concentrations (0.05 mol L−1) yield 2D hexagonal Co(OH)2 microplatelets. Increasing the concentration to 0.1 mol L−1 leads to the formation of 3D hierarchical Co(OH)2 structures, where nanorods assemble vertically on the microplatelets [].

Q6: How does the presence of this compound in a hydrogen peroxide system impact the synthesis of benzimidazoles and benzothiazoles?

A7: Combining this compound with hydrogen peroxide in N,N-dimethylformamide creates an efficient reagent system for synthesizing 2-aryl substituted benzimidazoles and benzothiazoles. This system enables a smoother reaction with shorter reaction times compared to conventional methods [].

Q7: How does nitric oxide (NO) influence the stability and dispersion of cobalt and nickel nitrate during catalyst preparation?

A8: Introducing a flow of diluted nitric oxide (1% NO/He) during the thermal decomposition of silica-supported cobalt and nickel nitrates significantly enhances their dispersion and prevents agglomeration. NO achieves this by promoting complete hydrolysis of the metal nitrates to their anhydrous hydroxynitrate forms at low temperatures, reducing their mobility and promoting higher dispersion during subsequent decomposition at higher temperatures [, ].

Q8: Can this compound be used to improve the stability and vase life of cut flowers?

A9: Yes, research demonstrates that incorporating this compound into the opening solution for cut roses, specifically the Samantha variety, effectively counteracts neck bending and prolongs vase life. The optimal concentration for this effect was found to be 1.5 mM [].

Q9: Does this compound have any observed effect on the cardiovascular system?

A10: Research in a rat model of femoral artery vasospasm showed that administering this compound at 0.1 mg/kg/day for seven days led to a significant decrease in mean vascular wall thickness and an increase in mean vascular lumen diameter compared to the untreated vasospasm group []. This suggests a potential protective effect of this compound against vasospasm, although further research is needed.

Q10: What analytical techniques are commonly used to characterize this compound-derived materials?

A10: Several analytical methods are employed to study materials synthesized using this compound. These include:

- X-ray diffraction (XRD): Used to determine the crystalline phases present in the material, such as Co(OH)2, Co3O4, or Simonkolleite [, , , ].

- Scanning electron microscopy (SEM): Provides information about the morphology and size of particles and structures formed, such as nanorods, nanoplatelets, or hierarchical structures [, , , ].

- Transmission electron microscopy (TEM): Offers higher resolution imaging to analyze the size, shape, and distribution of nanoparticles, like those found in Co(OH)2 [].

- Fourier transform infrared spectroscopy (FTIR): Used to identify functional groups and chemical bonds within the material, revealing interactions between this compound and other components [, ].

- X-ray photoelectron spectroscopy (XPS): Provides information about the elemental composition and chemical states of elements present in the material, especially useful for studying cobalt species in catalysts [, ].

- Thermogravimetric analysis (TGA): Used to study the thermal stability and decomposition behavior of materials containing this compound [, ].

Q11: What is the role of this compound in enhancing the properties of mesoporous silica monoliths?

A13: Incipient wetness impregnation of this compound into mesoporous silica monoliths alters their electrical conductivity as a function of relative humidity. The presence of this compound within the porous structure influences the material's interaction with water molecules, directly impacting its conductivity at varying humidity levels [].

Q12: Are there any environmental concerns associated with this compound?

A14: While cobalt is an essential micronutrient, elevated levels of this compound can have ecotoxicological effects. It is crucial to handle and dispose of this compound responsibly, adhering to safety regulations and considering potential environmental impacts. Research into sustainable practices like recycling and waste management for cobalt-containing materials is essential [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.